Cas no 1807277-74-2 (Ethyl 2-cyano-3-formyl-5-methylbenzoate)

Ethyl 2-cyano-3-formyl-5-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-3-formyl-5-methylbenzoate
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- インチ: 1S/C12H11NO3/c1-3-16-12(15)10-5-8(2)4-9(7-14)11(10)6-13/h4-5,7H,3H2,1-2H3
- InChIKey: HBYVYTQMCZCIDY-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C(C#N)=C(C=O)C=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 67.2
Ethyl 2-cyano-3-formyl-5-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010013228-1g |
Ethyl 2-cyano-3-formyl-5-methylbenzoate |
1807277-74-2 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
Alichem | A010013228-250mg |
Ethyl 2-cyano-3-formyl-5-methylbenzoate |
1807277-74-2 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A010013228-500mg |
Ethyl 2-cyano-3-formyl-5-methylbenzoate |
1807277-74-2 | 97% | 500mg |
823.15 USD | 2021-07-05 |
Ethyl 2-cyano-3-formyl-5-methylbenzoate 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Ethyl 2-cyano-3-formyl-5-methylbenzoateに関する追加情報
Exploring the Versatile Applications and Properties of Ethyl 2-cyano-3-formyl-5-methylbenzoate (CAS No. 1807277-74-2)
Ethyl 2-cyano-3-formyl-5-methylbenzoate is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. With the CAS number 1807277-74-2, this ester derivative combines unique functional groups – a cyano group, formyl group, and ester moiety – making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a building block for drug discovery, given its structural features that allow for diverse chemical modifications.
The molecular structure of Ethyl 2-cyano-3-formyl-5-methylbenzoate offers multiple reactive sites that enable various chemical transformations. The formyl group at position 3 can participate in condensation reactions, while the cyano group at position 2 provides opportunities for nucleophilic additions or cyclization reactions. These characteristics make it particularly useful in the synthesis of heterocyclic compounds, which are fundamental scaffolds in many pharmaceutical agents.
Recent studies have highlighted the compound's role in developing novel antimicrobial agents and anticancer compounds, addressing two of the most pressing healthcare challenges today. The COVID-19 pandemic has intensified the search for new antiviral compounds, and researchers are exploring derivatives of Ethyl 2-cyano-3-formyl-5-methylbenzoate as potential candidates. Its structural flexibility allows medicinal chemists to optimize pharmacological properties while maintaining desired biological activity.
In material science applications, Ethyl 2-cyano-3-formyl-5-methylbenzoate serves as a precursor for organic electronic materials. The conjugated system formed by its aromatic ring and electron-withdrawing groups makes it suitable for developing organic semiconductors and photovoltaic materials. This aligns with the growing demand for sustainable energy solutions and organic electronics in the era of green technology.
The synthesis of Ethyl 2-cyano-3-formyl-5-methylbenzoate typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches emphasize green chemistry principles, using catalytic methods and environmentally benign solvents. These advancements respond to the pharmaceutical industry's increasing focus on sustainable manufacturing processes.
Analytical characterization of Ethyl 2-cyano-3-formyl-5-methylbenzoate employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which are critical for research applications. The development of reliable quality control protocols ensures reproducible results in both academic and industrial settings.
From a commercial perspective, the demand for Ethyl 2-cyano-3-formyl-5-methylbenzoate has grown steadily, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery. Suppliers now offer the compound in various quantities, from milligram-scale for initial research to kilogram quantities for process development. The global market for such specialized intermediates continues to expand as the pharmaceutical industry invests more in innovative therapies.
Storage and handling of Ethyl 2-cyano-3-formyl-5-methylbenzoate require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling. The compound's stability profile allows for long-term storage when kept in appropriate conditions, making it convenient for research applications.
Future research directions for Ethyl 2-cyano-3-formyl-5-methylbenzoate include exploring its potential in asymmetric synthesis and as a ligand in transition metal catalysis. The compound's versatility continues to inspire new applications in medicinal chemistry and materials science. As synthetic methodologies advance, we can expect to see more innovative uses of this valuable intermediate in cutting-edge research.
For researchers investigating heterocyclic compound synthesis or pharmaceutical intermediates, Ethyl 2-cyano-3-formyl-5-methylbenzoate represents a promising starting material. Its unique combination of functional groups enables diverse chemical transformations that can lead to novel bioactive molecules or advanced materials. The compound's growing importance in organic synthesis reflects the pharmaceutical industry's ongoing need for structurally diverse building blocks in drug discovery programs.
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